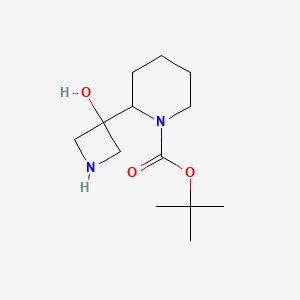

tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate

CAS No.: 934666-06-5

Cat. No.: VC2565614

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934666-06-5 |

|---|---|

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| IUPAC Name | tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-5-4-6-10(15)13(17)8-14-9-13/h10,14,17H,4-9H2,1-3H3 |

| Standard InChI Key | DBXFIYLGJDPVHA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCCC1C2(CNC2)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2(CNC2)O |

Introduction

Chemical Structure and Properties

tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate is characterized by its distinct molecular architecture featuring two nitrogen-containing heterocyclic systems. The compound contains a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and an azetidine ring with a hydroxyl substituent.

Physical and Chemical Properties

The key physical and chemical properties of tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate are summarized in Table 1.

Structural Features

The molecule contains several key structural elements that contribute to its chemical behavior and potential applications:

-

A piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the N1 position

-

An azetidine ring connected to the piperidine at the C2 position

-

A hydroxyl group at the C3 position of the azetidine ring

-

A stereogenic center at the point of connection between the piperidine and azetidine rings

These structural features provide multiple points for chemical modification, making the compound versatile for diverse synthetic applications.

Synthesis Methods

Related Synthetic Procedures

A related synthetic procedure can be found in the synthesis of compound 11 (2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile), which contains a similar 3-hydroxyazetidin-1-yl moiety:

"To a solution of 2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (15) (18.05 g, 38 mmol) in MeCN (126 mL) were added potassium carbonate (10.49 g, 75.9 mmol) and 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone (18) (7.38 g, 49.3 mmol). The reaction mixture was refluxed for 3.5 h and then filtered, and the solid was washed with MTBE and MeCN."

This procedure provides insight into potential synthetic methods involving hydroxyazetidine derivatives, which could be adapted for the synthesis of our target compound.

Applications in Research and Development

Pharmaceutical Research

tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate serves several functions in pharmaceutical research:

-

Building Block: It serves as a building block for more complex molecules, allowing chemists to explore new synthetic pathways and chemical transformations.

-

Intermediate in Drug Synthesis: The compound is utilized as an intermediate in the synthesis of potential therapeutics, particularly those targeting central nervous system disorders.

-

Medicinal Chemistry: Its unique structure makes it valuable in medicinal chemistry for the development of novel drug candidates.

Chemical Synthesis Applications

As a heterocyclic building block, tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate offers several advantages in chemical synthesis:

-

Orthogonal Functionality: The presence of multiple functional groups allows for selective transformations.

-

Scaffold Development: The compound can serve as a scaffold for developing more complex structures through modification of the hydroxyl group and nitrogen atoms.

-

Library Construction: It enables the construction of chemical libraries for structure-activity relationship studies.

Analytical Methods

Spectroscopic Characterization

Characterization of tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate typically involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR provides information about proton environments

-

¹³C NMR identifies carbon environments and confirms the structure

-

-

Mass Spectrometry:

-

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms molecular weight

-

High-Resolution Mass Spectrometry (HRMS) confirms molecular formula

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as O-H, C=O, and C-N bonds

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly employed to assess the purity of tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate, with typical purity standards for research-grade material being ≥97% .

Related Compounds and Derivatives

Several compounds structurally related to tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate have been reported in the literature:

-

Compounds with different protecting groups on the piperidine nitrogen

-

Derivatives with modified substituents on the azetidine ring

-

Compounds with additional functional groups introduced at various positions

One specific example mentioned in the search results is compound 11, which contains a similar 3-hydroxyazetidin-1-yl moiety but in a more complex molecular framework .

Future Research Directions

Unexplored Areas

Several aspects of tert-Butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate remain to be fully explored:

-

Stereochemical aspects and their influence on biological activity

-

Potential use in asymmetric synthesis

-

Application in the development of targeted drug delivery systems

-

Detailed mechanistic studies of its reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume